molecular formula C14H21Cl2N B13995866 4-(Chloromethyl)-1-phenethyl-piperidine CAS No. 67686-04-8

4-(Chloromethyl)-1-phenethyl-piperidine

Cat. No.: B13995866
CAS No.: 67686-04-8
M. Wt: 274.2 g/mol
InChI Key: YWESWMDXMIBSIA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-phenethyl-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 4-position and a phenethyl group at the 1-position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-phenethyl-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions, where a phenethyl halide reacts with a piperidine derivative.

    Chloromethylation: The final step involves the chloromethylation of the piperidine ring at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-phenethyl-piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced forms of the piperidine ring or other substituents.

Scientific Research Applications

4-(Chloromethyl)-1-phenethyl-piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-phenethyl-piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenethyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-benzyl-piperidine: Similar structure but with a benzyl group instead of a phenethyl group.

    4-(Chloromethyl)-1-methyl-piperidine: Similar structure but with a methyl group instead of a phenethyl group.

    4-(Chloromethyl)-1-phenyl-piperidine: Similar structure but with a phenyl group instead of a phenethyl group.

Uniqueness

4-(Chloromethyl)-1-phenethyl-piperidine is unique due to the presence of both the chloromethyl and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

67686-04-8

Molecular Formula

C14H21Cl2N

Molecular Weight

274.2 g/mol

IUPAC Name

4-(chloromethyl)-1-(2-phenylethyl)piperidine;hydrochloride

InChI

InChI=1S/C14H20ClN.ClH/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H

InChI Key

YWESWMDXMIBSIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCl)CCC2=CC=CC=C2.Cl

Origin of Product

United States

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